molecular formula C17H21NO4 B8505698 1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester

Cat. No. B8505698
M. Wt: 303.35 g/mol
InChI Key: GFMDUPVVKSEGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-1-carboxylic acid,5-(2-methyl-1,3-dioxolan-2-yl)-,1,1-dimethylethyl ester

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl 5-(2-methyl-1,3-dioxolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(19)18-8-7-12-11-13(5-6-14(12)18)17(4)20-9-10-21-17/h5-8,11H,9-10H2,1-4H3

InChI Key

GFMDUPVVKSEGDN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-indole-1-carboxylic acid tert-butyl ester [4.85 g, 18.70 mmol, Intermediate (18)], ethylene glycol (5.0 g), pyridinium p-toluenesulfonate (100 mg) in benzene (35 mL) is refluxed under N2 with a Dean-Stark trap for 24 hours. To this resulting dark reaction mixture is added solid NaHCO3 (2.5 g). After stirring for 15 minutes, it is filtered under suction and washed three times with ethyl acetate (30 mL). The filtrate is washed twice with water (10 mL) and dried over sodium sulfate. The crude is chromatographed on 10 g silica gel cartridge (heptane then 10% ethyl acetate in heptane) afforded 5-(2-methyl-[1,3]dioxolan-2-yl)-indole-1-carboxylic acid tert-butyl ester [Intermediate (19)] as colorless oil; 1H NMR (CDCl3): δ 8.128 (1H, d), 7.706 (1H, s), 7.625 (1H), 7.475 (1H, dd), 6.591 (1H, d), 4.106 (2H, m), 3.843 (2H, m), 1.742 (3H, s), 1.703 (9H, s); LC/MS: 304 (M+H).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

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